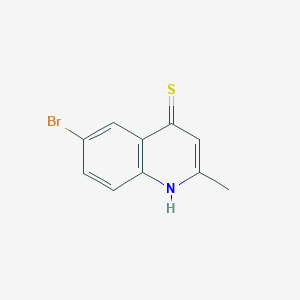

6-溴-2-甲基喹啉-4-硫醇

描述

Synthesis Analysis

The synthesis of 2-methylquinoline, a derivative of 6-Bromo-2-methylquinoline-4-thiol, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methylquinoline-4-thiol consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds .Chemical Reactions Analysis

Quinoline compounds, including 6-Bromo-2-methylquinoline-4-thiol, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis

6-Bromo-2-methylquinoline-4-thiol is a solid substance . The related compound 6-Bromo-2-methylquinoline has a melting point of 101-105 °C .科学研究应用

合成技术: Wlodarczyk 等人 (2011) 的一项研究调查了 6-溴-2-氯-4-甲基喹啉作为传染病研究起始材料的合成。这涉及一个两步过程,包括一个 Knorr 反应,以产生 6-溴喹啉-2(1H)-one (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).

药理学重要性: Rajveer 等人 (2010) 的一项研究合成了 6-溴喹唑啉酮的衍生物,这些衍生物以抗炎和抗菌活性等药理特性而闻名。这包括为药理活性评估创建特定的乙酰胺和硫醇 (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

亲核取代反应中的区域化学: Choi 和 Chi (2004) 探讨了 6-溴-2-甲基喹啉-5,8-二酮与胺的亲核取代反应中的区域选择性。这项研究提供了对这些化合物的化学行为和转化途径的见解 (Choi & Chi, 2004).

亚砜衍生物的制备: Majumdar 和 Biswas (1998) 的研究深入探讨了亚砜重排,导致从 6-巯基-1-甲基喹啉-2(1H)-one 合成了噻吩并[3,2-f]喹啉-7(6H)-one 衍生物 (Majumdar & Biswas, 1998).

在抗氧化剂合成中的作用: Kumar 等人 (2007) 的一项研究涉及使用 6-溴二氢喹啉合成乙氧喹的更重硫族元素类似物。这项研究有助于了解这些化合物的抗氧化特性 (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).

用于生物应用的荧光探针: Geddes 等人 (2001) 通过对 6-甲基喹啉进行季铵化,开发了用于检测氯离子的荧光探针,在生物系统中可能很有用 (Geddes, Apperson, Karolin, & Birch, 2001).

硫酚衍生物的合成: Monks 等人 (1988) 合成了 6-溴-2,5-二羟基-硫酚,并研究了其肾毒性。本研究旨在了解某些共轭物引起的肾毒性中活性硫醇的作用 (Monks, Highet, Chu, & Lau, 1988).

取代乙酸和丙酸的合成: Avetisyan、Aleksanyan 和 Durgaryan (2010) 开发了一种合成 (2-甲基喹啉-4-基硫代基)-取代乙酸和丙酸以及丙腈的程序,这些化合物在各个领域具有潜在应用 (Avetisyan, Aleksanyan, & Durgaryan, 2010).

作用机制

Target of Action

Quinoline derivatives, such as 2-methylquinoline, have shown substantial biological activities . The specific targets and their roles would need further investigation.

Mode of Action

It’s worth noting that quinoline derivatives are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 6-Bromo-2-methylquinoline-4-thiol might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Given the potential biological activities of quinoline derivatives , it’s plausible that this compound could affect various biochemical pathways

Result of Action

Given the potential biological activities of quinoline derivatives , it’s plausible that this compound could have significant effects at the molecular and cellular levels.

安全和危害

属性

IUPAC Name |

6-bromo-2-methyl-1H-quinoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQVZEHXIGKYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406117.png)

![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B406119.png)

![N-[4-(benzyloxy)benzylidene]-N-(3-iodo-4-methylphenyl)amine](/img/structure/B406127.png)

![3-fluoro-N-[4-({4-[(3-fluorobenzoyl)amino]cyclohexyl}methyl)cyclohexyl]benzamide](/img/structure/B406128.png)

![N-[4-(diethylamino)phenyl]-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406129.png)

![N-(3-bromo-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406132.png)

![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B406135.png)

![2-[(mesitylmethylene)amino]-N-phenylbenzamide](/img/structure/B406136.png)

![4-ethoxy-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406138.png)